2,5-Dimethylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62033. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

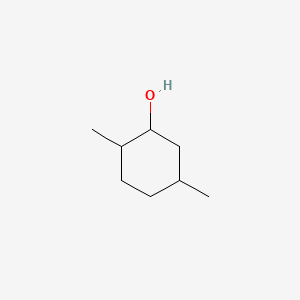

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6-3-4-7(2)8(9)5-6/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUADGOLRFXTMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959030 | |

| Record name | 2,5-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3809-32-3 | |

| Record name | 2,5-Dimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3809-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003809323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3809-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylcyclohexanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylcyclohexanol is a cyclic alcohol that, due to its stereochemical complexity, presents a fascinating case study in organic chemistry. This document provides a comprehensive overview of its chemical and physical properties, structural isomers, and common synthetic and analytical methodologies. While direct applications in drug development are not extensively documented, its derivatives are of interest in medicinal chemistry. This guide consolidates key technical information to support further research and application development.

Chemical Properties and Structure

This compound is a saturated cyclic organic compound with the chemical formula C₈H₁₆O.[1][2][3] Its structure consists of a cyclohexane ring substituted with two methyl groups at positions 2 and 5, and a hydroxyl group at position 1. The presence of three stereocenters (at carbons 1, 2, and 5) gives rise to multiple stereoisomers.[4]

Physicochemical Properties

The physical and chemical properties of this compound can vary depending on the specific isomeric composition. The data presented below is generally for a mixture of isomers.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][4][5] |

| CAS Number | 3809-32-3 | [1][6] |

| Appearance | Clear, colorless liquid | [2][4] |

| Boiling Point | 166-168 °C | [2] |

| Melting Point | -16 °C | [2] |

| Density | 0.870 - 0.880 g/cm³ | [2] |

| Flash Point | 69 °C | [2] |

| Water Solubility | Log10(WS) = -1.96 (calculated) | [6] |

| Octanol/Water Partition Coefficient (LogP) | 1.803 - 2.2 (calculated) | [1][6] |

Stereoisomerism

The stereochemistry of this compound is complex due to the presence of three chiral centers. The relative orientation of the two methyl groups gives rise to cis and trans diastereomers. Within each of these, the hydroxyl group can be in different orientations relative to the methyl groups, leading to a variety of stereoisomers.[4] The separation of these isomers is crucial as their stereochemical configuration significantly impacts their physical and chemical properties.[4]

Below are the structures of the cis and trans diastereomers of this compound.

Experimental Protocols

Synthesis

A common method for the synthesis of this compound is the catalytic hydrogenation of 2,5-dimethylcyclohexanone.[4] This reaction typically yields a mixture of stereoisomers.

Reaction: 2,5-Dimethylcyclohexanone + H₂ --(Catalyst)--> this compound

Detailed Methodology:

-

Catalyst Preparation: A suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is suspended in a solvent (e.g., ethanol or ethyl acetate) within a high-pressure reactor.

-

Reactant Addition: 2,5-dimethylcyclohexanone is added to the reactor.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a specific hydrogen pressure and temperature. Reaction conditions can be optimized to influence the stereoselectivity of the product.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.

-

Purification: The resulting mixture of isomers can be purified by fractional distillation or column chromatography to isolate specific stereoisomers.[4]

Analytical Characterization

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing the different stereoisomers of this compound present in a mixture.[7] The retention time of each isomer is dependent on its boiling point and interaction with the stationary phase of the GC column.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the hydroxyl (-OH) functional group, which exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration typically appears in the 1000-1260 cm⁻¹ region. The NIST WebBook provides reference IR spectra for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structure and stereochemistry of the different isomers. The chemical shifts and coupling constants of the protons and carbons are sensitive to their spatial arrangement.

Biological Activity and Drug Development Potential

While specific signaling pathways for this compound are not well-documented in publicly available literature, cyclohexanol derivatives, in general, have been investigated for various biological activities.[4] Some studies on related compounds, such as other dimethylcyclohexanol isomers, have explored their potential as anesthetics. For instance, research on 2,6-dimethylcyclohexanol has shown that different stereoisomers exhibit varying anesthetic potencies.

The structural similarity of dimethylcyclohexanols to other biologically active molecules suggests that they could serve as scaffolds in drug discovery. However, dedicated research into the pharmacological profile of this compound is limited.

References

- 1. 2,5-Dimethylcyclohexan-1-ol | C8H16O | CID 97959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 3809-32-3 | Benchchem [benchchem.com]

- 5. e,e-2,5-Dimethylcyclohexanol, (a) | C8H16O | CID 21678872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 3809-32-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,5-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylcyclohexanol, a saturated cyclic alcohol, presents a compelling case study in stereoisomerism due to its three chiral centers. This complexity gives rise to a total of eight possible stereoisomers, grouped into four pairs of enantiomers. The spatial arrangement of the methyl and hydroxyl groups profoundly influences the molecule's physical, chemical, and biological properties, making a thorough understanding of its stereochemistry essential for applications in chemical synthesis, materials science, and drug development. This technical guide provides a comprehensive analysis of the stereoisomers of this compound, including their conformational analysis, methods of synthesis and separation, and detailed spectroscopic characterization.

Introduction to the Stereochemistry of this compound

The structure of this compound contains three stereogenic centers at carbons C1, C2, and C5, where the hydroxyl and the two methyl groups are attached.[1] This gives rise to 2^3 = 8 possible stereoisomers. These stereoisomers can be categorized into cis and trans diastereomers based on the relative orientation of the two methyl groups. Within each of these diastereomeric sets, there are further isomers depending on the orientation of the hydroxyl group relative to the methyl groups.[1]

The conformational analysis of these stereoisomers is critical to understanding their relative stabilities and reactivity. Substituted cyclohexanes predominantly exist in a chair conformation to minimize angular and torsional strain. The substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions.

Synthesis and Separation of Stereoisomers

The most common synthetic route to this compound is the catalytic hydrogenation of 2,5-dimethylcyclohexanone.[1] This reaction typically produces a mixture of the cis and trans stereoisomers. The stereoselectivity of the reduction can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.[1] For instance, the use of bulky reducing agents tends to favor the formation of the thermodynamically more stable alcohol, where the hydroxyl group is in the equatorial position.

The separation of the resulting mixture of stereoisomers into its individual components is a crucial step for their characterization and utilization. Due to their similar physical properties, this separation can be challenging.

Experimental Protocols:

Synthesis of a Mixture of this compound Stereoisomers:

-

Reaction: Catalytic hydrogenation of 2,5-dimethylcyclohexanone.

-

Catalyst: Platinum(IV) oxide (PtO2).

-

Solvent: Acetic acid.

-

Pressure: Approximately 5 atm.

-

Procedure: 2,5-dimethylcyclohexanone is dissolved in acetic acid, and a catalytic amount of PtO2 is added. The mixture is then subjected to hydrogenation at around 5 atm of hydrogen pressure until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is a mixture of the various stereoisomers of this compound.

Separation of Diastereomers by Gas-Liquid Chromatography (GLC):

-

Instrumentation: Preparative scale gas chromatograph.

-

Stationary Phase: Apiezon on Chromosorb.

-

Analysis: The separated isomers can be analyzed by analytical GLC on Poly(ethylene glycol) (PEG) or Polyphenylether (PPE) capillary columns.

-

Note: Complete separation of all isomers can be challenging, and in some cases, the composition of isomeric mixtures can be varied by isomerization with aluminum isopropoxide to aid in the identification of components with similar retention times.

Quantitative Data of this compound Stereoisomers

The distinct spatial arrangements of the functional groups in each stereoisomer lead to unique physical and spectroscopic properties. The following tables summarize key quantitative data for the different isomers.

| Isomer Configuration (tentative) | Relative Retention Time (PEG column) | Relative Retention Time (PPE column) |

| Isomer 1 | 1.000 | 1.000 |

| Isomer 2 | 1.035 | 1.025 |

| Isomer 3 | 1.075 | 1.050 |

| Isomer 4 | 1.100 | 1.070 |

| Isomer 5 | 1.130 | 1.090 |

| Isomer 6 | 1.160 | 1.115 |

| Isomer 7 | 1.200 | 1.140 |

| Isomer 8 | 1.240 | 1.170 |

Data sourced from T. Pehk, E. Lippmaa, Org. Magn. Resonance 8, 5 (1976). The specific stereochemical assignment for each retention time was not fully detailed in the source.

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of the this compound isomers.

13C NMR Spectroscopy

The 13C chemical shifts are highly sensitive to the steric environment of each carbon atom. The presence of axial or equatorial substituents causes characteristic upfield or downfield shifts. The following table presents the 13C chemical shifts for the various isomers of this compound.

| Carbon | Isomer 1 (ppm) | Isomer 2 (ppm) | Isomer 3 (ppm) | Isomer 4 (ppm) | Isomer 5 (ppm) | Isomer 6 (ppm) | Isomer 7 (ppm) | Isomer 8 (ppm) |

| C1 | 71.2 | 66.0 | 76.5 | 71.6 | 75.1 | 70.3 | 79.8 | 75.0 |

| C2 | 36.2 | 31.0 | 41.5 | 36.6 | 40.1 | 35.3 | 44.8 | 40.0 |

| C3 | 35.0 | 29.8 | 39.3 | 34.4 | 38.0 | 33.2 | 42.7 | 37.9 |

| C4 | 31.2 | 26.0 | 35.5 | 30.6 | 34.1 | 29.3 | 38.8 | 34.0 |

| C5 | 32.2 | 27.0 | 36.5 | 31.6 | 35.1 | 30.3 | 39.8 | 35.0 |

| C6 | 40.0 | 34.8 | 44.3 | 39.4 | 43.0 | 38.2 | 47.7 | 42.9 |

| 2-CH3 | 17.5 | 12.3 | 21.8 | 16.9 | 20.4 | 15.6 | 24.1 | 19.3 |

| 5-CH3 | 22.0 | 16.8 | 26.3 | 21.4 | 24.9 | 20.1 | 28.6 | 23.8 |

Data sourced from T. Pehk, E. Lippmaa, Org. Magn. Resonance 8, 5 (1976). The numbering of isomers corresponds to the elution order on a PEG column.

Conformational Equilibria

The conformational preferences of the dimethylcyclohexanols can be inferred from their 13C chemical shifts. The substitution of a methyl group with a hydroxyl group complicates the conformational analysis due to the smaller conformational energy of the hydroxyl group compared to the methyl group. The mutual conformational energy of vicinal methyl and hydroxyl groups is dependent on their relative orientation. Analysis of the chemical shift data allows for the determination of the predominant chair conformation for each isomer.

Visualization of Stereoisomeric Relationships and Experimental Workflows

The following diagrams illustrate the relationships between the different stereoisomers and a typical experimental workflow for their synthesis and analysis.

References

An In-Depth Technical Guide to the Physical Properties of Cis- and Trans-2,5-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the cis and trans stereoisomers of 2,5-dimethylcyclohexanol. A thorough understanding of these properties is crucial for professionals in research, chemical synthesis, and drug development, as the spatial arrangement of the functional groups significantly influences the molecule's behavior, including its reactivity, biological activity, and interaction with other molecules.

Core Physical Properties

The distinct stereochemistry of cis- and trans-2,5-dimethylcyclohexanol gives rise to differences in their physical properties. While data for the mixture of isomers is more readily available, discerning the properties of the individual diastereomers is essential for stereoselective synthesis and purification processes. The synthesis of this compound, typically achieved through the catalytic hydrogenation of 2,5-dimethylcyclohexanone, results in a mixture of these stereoisomers.[1] Their separation, often accomplished by fractional distillation or chromatography, is critical as the cis and trans configurations impact properties such as hydrogen bonding, solubility, and reactivity.[1]

Table 1: Physical Properties of this compound (Mixture of Isomers)

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [2] |

| Molecular Weight | 128.21 g/mol | [1][3] |

| Boiling Point | 166-168 °C | [2] |

| Melting Point | -16 °C | [2] |

| Relative Density | 0.870-0.880 g/cm³ | [2] |

| Kovats Retention Index | 1099 (semi-standard non-polar) | [4] |

Note: The data in Table 1 pertains to a mixture of cis and trans isomers. Specific, experimentally determined values for the individual isomers are not widely available in publicly accessible databases.

Experimental Protocols for Property Determination

Accurate determination of the physical properties of cis- and trans-2,5-dimethylcyclohexanol requires precise experimental methodologies. Below are detailed protocols for key physical property measurements.

Synthesis and Separation of Isomers

A common route to obtaining the individual isomers of this compound is through the reduction of 2,5-dimethylcyclohexanone. The resulting mixture of cis and trans isomers can then be separated using chromatographic techniques.

Experimental Workflow for Synthesis and Separation:

Caption: Workflow for the synthesis and separation of cis- and trans-2,5-dimethylcyclohexanol isomers.

Boiling Point Determination (Micro-scale)

Apparatus:

-

Small test tube (10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

Procedure:

-

Place a small amount (0.5-1 mL) of the purified isomer into the small test tube.

-

Invert the capillary tube and place it, open end down, into the test tube.

-

Attach the test tube to the thermometer with a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Heat the apparatus gradually.

-

Observe the stream of bubbles escaping from the capillary tube.

-

The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.

Melting Point Determination

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

Procedure:

-

If the sample is liquid at room temperature, it must be cooled to induce crystallization.

-

Finely powder the solid sample.

-

Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample rapidly to get an approximate melting point range.

-

Allow the apparatus to cool, then heat again at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Density Determination (Pycnometer Method)

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with the liquid isomer, ensuring no air bubbles are present, and weigh it again (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m₃).

-

The density of the isomer (ρ) can be calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Refractive Index Measurement

Apparatus:

-

Abbe refractometer

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Place a few drops of the liquid isomer on the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Characterization and Logical Relationships

The characterization of the individual isomers is crucial to confirm their identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are indispensable.

Logical Relationship for Isomer Characterization:

Caption: Logical workflow for the characterization of cis- and trans-2,5-dimethylcyclohexanol isomers.

References

2,5-Dimethylcyclohexanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethylcyclohexanol, a versatile chemical intermediate. The document details its fundamental chemical properties, synthesis methodologies, and discusses the potential for biological activity, a key consideration for its application in pharmaceutical research and development.

Core Chemical Identifiers and Properties

This compound is a cyclic alcohol that exists as a mixture of stereoisomers. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3809-32-3 | [1][2][][4][5] |

| Molecular Formula | C₈H₁₆O | [1][2][][4][5] |

| Molecular Weight | 128.21 g/mol | [][4][5][6] |

| Alternate Names | Cyclohexanol, 2,5-dimethyl-; 2,5-dimethylcyclohexan-1-ol | [2][] |

| LogP (Octanol/Water) | 1.803 (Crippen Calculated) | [7] |

| Boiling Point (Tboil) | 484.83 K (Joback Calculated) | [7] |

| Water Solubility (log10WS) | -1.96 (Crippen Calculated) | [7] |

Synthesis of this compound: Experimental Protocols

The primary route for synthesizing this compound is through the reduction of its corresponding ketone, 2,5-dimethylcyclohexanone. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the product.

Method 1: Catalytic Hydrogenation

This method involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl group of the precursor.

-

Precursor: 2,5-dimethylcyclohexanone

-

Catalysts: Common catalysts include platinum, palladium, or nickel on a solid support like activated carbon.

-

Reaction Conditions:

-

Temperature: Elevated temperatures can increase the reaction rate but may also lead to side reactions or affect stereoselectivity.

-

Pressure: Increased hydrogen pressure generally enhances the rate of hydrogenation.

-

Solvent: The choice of solvent can influence the reaction pathway and outcome.

-

-

General Procedure: The 2,5-dimethylcyclohexanone is dissolved in a suitable solvent and introduced into a reaction vessel with the chosen catalyst. The vessel is then pressurized with hydrogen gas and may be heated. The reaction progress is monitored until completion. Post-reaction, the catalyst is filtered off, and the product is purified, typically through distillation.

Method 2: Chemical Reduction using Sodium Borohydride

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent for this transformation.

-

Precursor: 2,5-dimethylcyclohexanone

-

Reducing Agent: Sodium borohydride (NaBH₄)

-

Solvent: Protic solvents such as methanol or ethanol are typically used.

-

General Procedure: Sodium borohydride is added to a solution of 2,5-dimethylcyclohexanone in a suitable protic solvent. The reaction is often carried out at room temperature. The stereochemical outcome is influenced by steric and electronic factors, leading to the preferential formation of one diastereomer over another.

Below is a generalized workflow for the synthesis of this compound.

Caption: A diagram illustrating the general synthesis workflow for this compound.

Relevance in Drug Development and Biological Activity

While this compound is primarily recognized as a building block in organic synthesis, the broader class of cyclohexanol derivatives has garnered attention for a range of biological activities, including analgesic, antidepressant, and antimicrobial properties.[1]

A critical consideration for the biological activity of substituted cyclohexanols is stereochemistry.[8][9] The spatial arrangement of the substituent groups can significantly impact how the molecule interacts with biological targets. For instance, studies on the related compound, 2,6-dimethylcyclohexanol, have shown that its different stereoisomers exhibit varying potencies as anesthetics. This highlights the principle that the chirality of a molecule can be a determining factor in its biological function.

For researchers in drug development, this compound presents a scaffold that can be further elaborated into more complex molecules. The stereocenters at positions 1, 2, and 5 offer the potential for creating a diverse library of compounds for screening. However, it is important to note that currently, there is a lack of specific data in the public domain detailing the biological activities of this compound itself. Future research into the separation and biological evaluation of its individual stereoisomers could reveal novel pharmacological properties.

References

- 1. This compound | 3809-32-3 | Benchchem [benchchem.com]

- 2. e,e-2,5-Dimethylcyclohexanol, (a) | C8H16O | CID 21678872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. scbt.com [scbt.com]

- 6. 2,5-Dimethylcyclohexan-1-ol | C8H16O | CID 97959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CAS 3809-32-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,5-Dimethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylcyclohexanol (C₈H₁₆O, Molar Mass: 128.21 g/mol ), a saturated cyclic alcohol. Due to the presence of three stereocenters, this compound can exist as multiple stereoisomers (cis/trans diastereomers and enantiomers), which can influence their spectroscopic properties. This document summarizes available mass spectrometry and infrared spectroscopy data and provides expected ranges for nuclear magnetic resonance signals based on established principles. Detailed experimental protocols for acquiring this data are also presented.

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI), results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is expected at an m/z of 128, though it may be weak or absent in the spectra of alcohols.[1] Common fragmentation patterns for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule).

Table 1: Key Mass Spectral Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Notes |

| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl group |

| 110 | [M - H₂O]⁺ | Dehydration, loss of water |

| 95 | [C₇H₁₁]⁺ | Loss of water and a methyl group |

| 81 | [C₆H₉]⁺ | Further fragmentation |

| 71 | [C₅H₁₁]⁺ or [C₄H₇O]⁺ | Alpha-cleavage or other fragmentation |

| 55 | [C₄H₇]⁺ | Common fragment in cyclic systems |

Note: The relative intensities of these peaks can vary depending on the specific isomer and the mass spectrometer conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The most prominent feature is the broad O-H stretching vibration, indicative of the hydroxyl group and intermolecular hydrogen bonding.

Table 2: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3360 (broad) | O-H stretch | Alcohol (-OH) |

| 2950-2850 | C-H stretch | Alkane (C-H) |

| 1465 | C-H bend | Alkane (-CH₂-) |

| 1375 | C-H bend | Alkane (-CH₃) |

| ~1050 | C-O stretch | Secondary Alcohol (C-O) |

Data obtained from the NIST WebBook for the gas-phase IR spectrum of this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be complex due to the number of non-equivalent protons and potential for overlapping signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the stereochemical environment.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 1.0 - 5.0 | Singlet (broad) |

| H-C1 (-CHOH) | 3.2 - 4.0 | Multiplet |

| -CH₂- (ring) | 1.0 - 2.0 | Multiplets |

| -CH- (ring) | 1.0 - 2.0 | Multiplets |

| -CH₃ | 0.8 - 1.2 | Doublet |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show distinct signals for each non-equivalent carbon atom. The carbon attached to the hydroxyl group will be the most downfield-shifted among the sp³ carbons.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C1 (-CHOH) | 65 - 75 |

| Ring -CH₂- | 20 - 40 |

| Ring -CH- | 30 - 50 |

| -CH₃ | 15 - 25 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : An Agilent 7890B GC system coupled to an Agilent 5977A MSD, or a similar system, is suitable.

-

Column : A nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for the separation of terpene alcohols.

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent like dichloromethane or hexane.

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Injection Volume : 1 µL

-

Split Ratio : 20:1

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

MS Conditions :

-

Ion Source : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C

-

Quadrupole Temperature : 150 °C

-

Mass Range : Scan from m/z 40 to 300.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer, or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation : For a liquid sample like this compound, a small drop can be placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between two KBr or NaCl plates.

-

Data Acquisition :

-

Spectral Range : 4000 - 400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 16 scans are typically co-added to improve the signal-to-noise ratio.

-

Background : A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance III 400 MHz spectrometer, or a similar high-field NMR instrument.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment (zg30).

-

Spectral Width : ~12 ppm

-

Acquisition Time : ~3-4 seconds

-

Relaxation Delay : 2 seconds

-

Number of Scans : 16-64 scans

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled pulse program (zgpg30).

-

Spectral Width : ~220 ppm

-

Acquisition Time : ~1-2 seconds

-

Relaxation Delay : 2-5 seconds

-

Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown alcohol like this compound.

Caption: Workflow for the spectroscopic identification of an organic compound.

References

The Cyclohexanol Ring: A Cornerstone in Chemical Discovery and Drug Development

An In-depth Technical Guide on the Discovery and History of Substituted Cyclohexanols

For researchers, scientists, and professionals in drug development, an understanding of the historical context and synthetic evolution of core chemical scaffolds is invaluable. Among these, the substituted cyclohexanol ring stands out as a fundamental building block in both industrial and medicinal chemistry. Its journey from a simple alicyclic alcohol to a stereochemically complex component of life-saving therapeutics is a testament to over a century of chemical innovation. This guide provides a comprehensive overview of the discovery, synthesis, and application of substituted cyclohexanols, with a focus on key historical milestones, detailed experimental protocols, and their role in bioactive compounds.

From Industrial Feedstock to Pharmaceutical Staple: A Historical Perspective

The story of cyclohexanol begins with its large-scale industrial production. Initially, the primary methods developed were the catalytic hydrogenation of phenol and the oxidation of cyclohexane.[1] These processes were largely driven by the demand for nylon, with cyclohexanol being a key precursor to adipic acid and caprolactam.[1] The hydrogenation of phenol, in particular, has been a subject of extensive research, with various catalytic systems being developed to control the selectivity between cyclohexanol and cyclohexanone.[2][3][4]

The true potential of substituted cyclohexanols in medicinal chemistry began to be unlocked with the growing understanding of stereochemistry and the development of asymmetric synthesis. The ability to control the three-dimensional arrangement of substituents on the cyclohexanol ring is crucial for biological activity.[5][6] This has led to the development of sophisticated methods for enantioselective and diastereoselective synthesis, allowing for the preparation of specific stereoisomers of complex molecules.[7][8][9]

Substituted cyclohexanones and their derivatives are found in a variety of bioactive natural products, including carvotacetones, phorbasins, and gabosines, which exhibit a range of biological activities such as antitumor, antiplasmodial, and antileishmanial properties.[10] This has inspired the synthesis of numerous analogues in the search for new and improved therapeutic agents.[11][12] The cyclohexanol scaffold is now recognized as a "privileged" structure in medicinal chemistry, frequently appearing in drugs and drug candidates.

Key Synthetic Methodologies: A Chronological Overview

The synthesis of substituted cyclohexanols has evolved significantly over the years, from simple catalytic hydrogenations to complex, stereocontrolled reactions. The following diagram illustrates a simplified timeline of key developments.

Caption: A timeline of major advancements in the synthesis of substituted cyclohexanols.

Experimental Protocols: From Bulk Chemicals to Chiral Molecules

The following sections provide detailed experimental protocols for key reactions in the synthesis of substituted cyclohexanols, reflecting the historical and technological progression of the field.

Protocol 1: Catalytic Hydrogenation of Phenol to Cyclohexanol

This protocol is based on typical industrial processes for the bulk synthesis of cyclohexanol.

Objective: To synthesize cyclohexanol by the catalytic hydrogenation of phenol.

Materials:

-

Phenol

-

Supported Ruthenium catalyst (e.g., 5% Ru on Titania)[13]

-

Deionized water

-

Hydrogen gas

-

High-pressure autoclave reactor (e.g., Parr Autoclave)

Procedure:

-

Prepare a stock solution of phenol in deionized water.

-

Charge the high-pressure autoclave with a specific quantity of the Ruthenium catalyst and 50 ml of the phenol stock solution.[13]

-

Seal the autoclave and purge with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.07 MPa).[13]

-

Heat the reactor to the desired temperature (e.g., 373 K) while stirring at a constant speed (e.g., 1200 rpm).[13]

-

Maintain the reaction conditions for a set period (e.g., 60 minutes).

-

After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to recover the catalyst.

-

Analyze the product mixture using gas chromatography (GC) or other suitable analytical techniques to determine the conversion of phenol and the selectivity to cyclohexanol.

Quantitative Data:

| Catalyst Support | Temperature (K) | Pressure (MPa) | Phenol Conversion (%) (after 60 min) |

| Al₂O₃ | 373 | 2 | >95 |

| SiO₂ | 373 | 2 | >95 |

| Carbon | 373 | 2 | >95 |

| TiO₂ | 373 | 2 | >95 |

Table adapted from data presented in catalytic hydrogenation studies.[13]

Protocol 2: Asymmetric Synthesis of (R)-Cyclohex-2-enol

This protocol illustrates a modern approach to the synthesis of a chiral substituted cyclohexanol derivative, a valuable building block in organic synthesis.[7]

Objective: To synthesize (R)-cyclohex-2-enol from cyclohexene oxide via enantioselective deprotonation.

Materials:

-

Cyclohexene oxide

-

Chiral lithium amide base (e.g., lithium (–)-N,N-diisopinocampheylamide)[7]

-

Anhydrous solvent (e.g., tetrahydrofuran - THF)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Standard workup and purification reagents (e.g., diethyl ether, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Prepare a solution of the chiral lithium amide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of cyclohexene oxide in anhydrous THF to the chiral base solution.

-

Stir the reaction mixture at the low temperature for a specified time to allow for the deprotonation to occur.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Perform a standard aqueous workup, extracting the product with an organic solvent like diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired (R)-cyclohex-2-enol.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Quantitative Data:

| Chiral Base | Yield (%) | Enantiomeric Excess (ee) (%) |

| Lithium (–)-N,N-diisopinocampheylamide | High | up to 95% |

Table based on results from studies on enantioselective deprotonation.[7]

Signaling Pathways and Biological Activity

The biological activity of substituted cyclohexanols is intrinsically linked to their three-dimensional structure, which allows them to interact with specific biological targets such as enzymes and receptors. For example, certain cyclohexenone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[10]

The following diagram illustrates a simplified workflow for the discovery of bioactive cyclohexanol derivatives and the elucidation of their mechanism of action.

Caption: A generalized workflow for the discovery and development of bioactive cyclohexanol derivatives.

Conclusion

The journey of substituted cyclohexanols from their origins in industrial chemistry to their current status as a versatile scaffold in drug discovery is a powerful illustration of the progression of organic synthesis. The development of new catalytic methods and the mastery of asymmetric synthesis have enabled the creation of a vast array of complex and biologically active molecules. For researchers in the field, a deep appreciation of this history and the associated experimental methodologies is essential for the continued innovation and discovery of new therapeutic agents based on this remarkable chemical entity.

References

- 1. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]

- 13. saspublishers.com [saspublishers.com]

Unveiling the Bioactive Potential of 2,5-Dimethylcyclohexanol: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today consolidates the current scientific understanding of the potential biological activities of 2,5-Dimethylcyclohexanol, a volatile organic compound found in various natural sources. This document, intended for researchers, scientists, and drug development professionals, details the existing evidence for its antifungal, antineoplastic, antiviral, anti-inflammatory, and antibacterial properties, highlighting key quantitative data, experimental methodologies, and relevant cellular signaling pathways.

Antifungal Activity: A Promising Agent Against Pathogenic Fungi

Recent research has identified this compound (DMCH) as a potent antifungal agent, particularly against the psychrophilic fungus Pseudogymnoascus destructans, the causative agent of white-nose syndrome in bats.[1] In vitro studies have demonstrated its efficacy in inhibiting fungal growth, with specific quantitative data outlined below.

Table 1: Antifungal Potency of this compound against Pseudogymnoascus destructans

| Parameter | Value (µL/mL) |

| Minimum Inhibitory Concentration (MIC) | 0.55 |

| Half-maximal Inhibitory Concentration (IC50) | 0.36 |

Data sourced from Huang et al. (2025).[1]

The mechanism of its antifungal action involves the deformation of fungal ultrastructure, induction of apoptosis, and generation of oxidative stress.[1] Furthermore, this compound disrupts energy metabolism and dysregulates critical signaling pathways, including the MAPK signaling cascade.[1]

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound was determined using a vapor diffusion assay. A suspension of P. destructans spores (2 x 10^5 spores/mL) was inoculated onto Sabouraud Dextrose Agar (SDA) plates. Sterile antibiotic discs impregnated with 100 µL of this compound were placed on the lids of the inverted plates. The plates were sealed and incubated at 13°C with 85% relative humidity for 14 days. The diameter of fungal growth was measured, and the inhibition rate was calculated relative to a control group without the compound. The MIC was defined as the lowest concentration that completely inhibited visible mycelial growth, while the IC50 was the concentration that resulted in a 50% reduction in mycelial growth.[1]

Signaling Pathway: Disruption of the MAPK Pathway

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in P. destructans, a crucial pathway for fungal stress response and virulence.[1]

References

An In-depth Technical Guide on the Core Reactivity of the Hydroxyl Group in 2,5-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylcyclohexanol is a cyclic alcohol that presents a fascinating case study in stereochemistry and hydroxyl group reactivity. As a substituted cyclohexanol, its chemical behavior is profoundly influenced by the stereochemical relationship between the hydroxyl group and the two methyl substituents on the cyclohexane ring. This guide delves into the fundamental reactivity of the hydroxyl group in this compound, exploring key transformations such as oxidation, esterification, and etherification. While specific quantitative kinetic data for this compound is not extensively available in the reviewed literature, this document extrapolates from the established principles of cyclohexanol chemistry and the influence of sterics and stereoelectronics to provide a robust framework for understanding its behavior. Detailed experimental methodologies for analogous reactions are provided to guide laboratory practice.

Introduction: Structural Features and Stereoisomerism

This compound is a saturated cyclic alcohol with the chemical formula C8H16O.[1][2] The cyclohexane ring can exist in various chair conformations, and the substituents (one hydroxyl and two methyl groups) can occupy either axial or equatorial positions. This leads to the existence of multiple diastereomers and enantiomers. The relative orientation of the substituents significantly impacts the steric environment around the hydroxyl group, thereby influencing its reactivity.[3]

The key stereochemical relationships in this compound are:

-

Cis/Trans Isomerism: This describes the relative orientation of the two methyl groups.

-

Axial/Equatorial Position of the Hydroxyl Group: In each cis/trans isomer, the hydroxyl group can be either axial or equatorial, leading to different conformational isomers.

The stability of these conformers and the accessibility of the hydroxyl group are critical determinants of reaction pathways and rates.

Core Reactivity of the Hydroxyl Group

The hydroxyl group (-OH) is a versatile functional group that can undergo a variety of chemical transformations. In this compound, the reactivity of the hydroxyl group is primarily governed by its ability to act as a nucleophile or to be converted into a good leaving group. The presence of the two methyl groups introduces steric hindrance that can modulate this reactivity compared to unsubstituted cyclohexanol.

Oxidation

The oxidation of secondary alcohols like this compound yields the corresponding ketone, 2,5-dimethylcyclohexanone. This transformation is a fundamental reaction in organic synthesis.

Reaction Scheme:

Mechanism: The mechanism of oxidation depends on the specific oxidizing agent used. Common reagents include chromium-based reagents (e.g., PCC, PDC) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). The general principle involves the removal of the hydroxyl proton and the proton from the adjacent carbon.

Stereochemical Considerations: The rate of oxidation can be influenced by the stereochemistry of the starting alcohol. Generally, equatorial hydroxyl groups are more sterically accessible and may react faster than their axial counterparts.

Experimental Protocol (General for Oxidation of a Secondary Alcohol):

A common laboratory procedure for the oxidation of a secondary alcohol to a ketone is the Swern oxidation.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride in anhydrous dichloromethane (CH2Cl2) and cool the solution to -78 °C (a dry ice/acetone bath).

-

Activation: Slowly add dimethyl sulfoxide (DMSO) to the cooled solution.

-

Alcohol Addition: Dissolve this compound in anhydrous CH2Cl2 and add it dropwise to the activated DMSO solution.

-

Reaction: Stir the reaction mixture at -78 °C for a specified time (e.g., 2 hours).

-

Quenching: Add a hindered base, such as triethylamine (Et3N), to the reaction mixture and allow it to warm to room temperature.

-

Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ketone.

-

Purification: Purify the crude product by column chromatography on silica gel.

Logical Relationship of Stereoisomers and Reactivity

Caption: Influence of Hydroxyl Group Orientation on Reactivity.

Esterification

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. This reaction is typically acid-catalyzed (Fischer esterification).

Reaction Scheme:

Mechanism: The Fischer esterification mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol's hydroxyl group. Subsequent dehydration leads to the formation of the ester.

Steric Effects: The rate of esterification is sensitive to steric hindrance around the hydroxyl group. The bulky methyl groups in this compound can slow down the reaction rate compared to less substituted cyclohexanols. The stereochemistry of the alcohol will play a significant role, with equatorial hydroxyl groups expected to react more readily.

Experimental Protocol (Fischer Esterification):

-

Reaction Setup: In a round-bottom flask, combine this compound and a carboxylic acid (e.g., acetic acid) in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).

-

Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting ester by distillation or column chromatography.

Fischer Esterification Pathway

Caption: Generalized Fischer Esterification Mechanism.

Etherification

The hydroxyl group of this compound can be converted into an ether through reactions such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Scheme:

Mechanism: The Williamson ether synthesis is a classic SN2 reaction. The rate and success of the reaction depend on the steric hindrance of both the alkoxide and the alkyl halide.

Stereochemical Considerations: Due to the SN2 mechanism, this reaction is sensitive to steric hindrance. The use of a bulky secondary alcohol like this compound may favor elimination side reactions, especially with secondary or tertiary alkyl halides. Therefore, it is preferable to use a primary alkyl halide.

Experimental Protocol (Williamson Ether Synthesis):

-

Alkoxide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Alcohol Addition: Add a solution of this compound in THF dropwise to the suspension of NaH at 0 °C.

-

Reaction: Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Alkyl Halide Addition: Add the desired alkyl halide (e.g., methyl iodide) to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ether by distillation or column chromatography.

Quantitative Data on Reactivity

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., rate constants, activation energies) for the oxidation, esterification, or etherification of the individual stereoisomers of this compound. However, based on general principles of organic chemistry, the following qualitative trends in reactivity can be predicted.

| Reaction | Stereoisomer Feature | Expected Relative Rate | Rationale |

| Oxidation | Equatorial -OH | Faster | The equatorial position is less sterically hindered, allowing for easier access by the oxidizing agent. |

| Axial -OH | Slower | The axial position is more sterically hindered by the axial hydrogens on the same side of the ring. | |

| Esterification | Equatorial -OH | Faster | Less steric hindrance around the hydroxyl group facilitates the nucleophilic attack on the protonated carboxylic acid. |

| Axial -OH | Slower | Increased steric hindrance impedes the approach of the bulky carboxylic acid. | |

| Etherification (Williamson) | Equatorial -OH | Faster | The less hindered alkoxide is a more effective nucleophile in the SN2 reaction. |

| Axial -OH | Slower | The more hindered alkoxide may lead to a higher proportion of elimination side products. |

Conclusion

The reactivity of the hydroxyl group in this compound is a classic example of how stereochemistry dictates chemical behavior. While specific kinetic data is sparse, a solid understanding of the principles of steric hindrance and conformational analysis allows for reliable predictions of its reactivity in key transformations such as oxidation, esterification, and etherification. The provided experimental protocols, adapted for this class of compounds, offer a practical starting point for researchers in the fields of organic synthesis and drug development. Further quantitative studies on the individual stereoisomers of this compound would be invaluable for a more precise understanding of its chemical properties.

References

Navigating the Isomeric Landscape of 2,5-Dimethylcyclohexanol: A Technical Guide to Commercial Availability and Laboratory Practices

For researchers, scientists, and professionals in drug development, understanding the commercial availability and stereochemical composition of chiral building blocks is paramount. This in-depth technical guide focuses on 2,5-Dimethylcyclohexanol, a substituted cyclohexanol with multiple stereoisomers, offering insights into its commercial landscape, analytical characterization, and laboratory-scale synthesis and separation protocols.

Commercial Availability: A Market Dominated by Isomeric Mixtures

This compound is commercially available from a range of chemical suppliers. However, it is predominantly offered as a "mixture of isomers." The typical purity of these mixtures, as determined by gas chromatography (GC), is generally high, often exceeding 99%.[1] Key suppliers for this isomeric mixture include CP Lab Safety and Fluorochem, who list the product with CAS number 3809-32-3.[1][2]

While the general mixture is readily accessible, the commercial availability of individual, stereochemically pure isomers of this compound is significantly more limited. Researchers requiring specific stereoisomers, such as a particular cis or trans configuration, may need to resort to in-house synthesis and separation.

The precursor for the synthesis of this compound, 2,5-Dimethylcyclohexanone, is also commercially available, typically as a mixture of isomers, from suppliers like TCI America and Lab Pro Inc.[3] This provides a viable starting point for the laboratory preparation of the corresponding alcohol.

Quantitative Data on Commercial this compound

Obtaining precise quantitative data on the isomeric composition of commercially available this compound mixtures can be challenging, as this information is not always detailed in supplier specifications. The primary method for determining the purity and isomeric ratio is gas chromatography (GC).

For researchers, it is crucial to perform their own detailed analytical characterization, such as GC-Mass Spectrometry (GC-MS), to ascertain the specific isomeric distribution of a purchased batch. This is critical for ensuring the reproducibility of experimental results, particularly in stereoselective synthesis and biological assays.

Below is a summary of typical specifications for commercially available this compound and its precursor:

| Compound | Form | Purity (GC) | Key Suppliers | CAS Number |

| This compound | Mixture of isomers | ≥99%[1] | CP Lab Safety, Fluorochem[1][2] | 3809-32-3 |

| 2,5-Dimethylcyclohexanone | Mixture of isomers | ≥95% | TCI America, Lab Pro Inc.[3] | 932-51-4 |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and separation of this compound isomers are not abundantly available in the public domain. However, based on general principles of organic chemistry and protocols for analogous compounds, the following methodologies can be adapted.

Synthesis of this compound via Reduction of 2,5-Dimethylcyclohexanone

The most common laboratory synthesis of this compound involves the reduction of the corresponding ketone, 2,5-Dimethylcyclohexanone. The choice of reducing agent can influence the stereoselectivity of the reaction, yielding different ratios of cis and trans isomers.

Materials:

-

2,5-Dimethylcyclohexanone (mixture of isomers)

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol or Diethyl ether (anhydrous)

-

Hydrochloric acid (1M)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure (using Sodium Borohydride in Methanol):

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-Dimethylcyclohexanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC or GC analysis indicates the complete consumption of the starting ketone.

-

Carefully quench the reaction by slowly adding 1M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a mixture of isomers.

Separation of this compound Isomers

The separation of the resulting cis and trans diastereomers of this compound can be achieved through chromatographic techniques or fractional distillation.

1. Preparative Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by analytical thin-layer chromatography (TLC).

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

-

Adsorb the crude this compound mixture onto a small amount of silica gel and carefully load it onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC or GC to identify the separated isomers.

-

Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

-

2. Fractional Distillation:

Fractional distillation can be effective for separating diastereomers with a sufficient difference in their boiling points.

-

Apparatus: A fractional distillation setup including a distilling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

Place the crude this compound mixture in the distilling flask with boiling chips.

-

Assemble the fractional distillation apparatus.

-

Slowly heat the distilling flask.

-

Carefully monitor the temperature at the head of the column. Collect the fractions that distill over at a constant temperature.

-

Analyze the collected fractions by GC to determine the isomeric purity.

-

Visualizing Isomeric Relationships and Experimental Workflow

To better understand the relationships between the different isomers and the general experimental workflow, the following diagrams have been generated using the DOT language.

Caption: Relationship between 2,5-Dimethylcyclohexanone and this compound isomers.

Caption: General experimental workflow for the synthesis and separation of this compound isomers.

References

Green Pathways to 2,5-Dimethylcyclohexanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of green synthesis routes for the production of 2,5-Dimethylcyclohexanol, a valuable chemical intermediate. The focus is on environmentally benign methodologies, including catalytic hydrogenation, biocatalytic reduction, and synthesis from biomass-derived feedstocks. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key pathways to aid in the development of sustainable chemical manufacturing processes.

Catalytic Hydrogenation of 2,5-Dimethylcyclohexanone

The catalytic hydrogenation of 2,5-dimethylcyclohexanone is a prominent green synthesis route to this compound, characterized by high atom economy. This method typically employs noble metal catalysts on a carbon support. The choice of catalyst and reaction conditions significantly influences the yield and the diastereoselectivity of the product, affording different ratios of cis and trans isomers.

Experimental Protocols

General Procedure for Hydrogenation:

A solution of 2,5-dimethylcyclohexanone in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) is introduced into a high-pressure autoclave. The catalyst (e.g., Ru/C, Rh/C, Pt/C, or Pd/C) is added, and the reactor is sealed. The system is then purged with hydrogen gas before being pressurized to the desired level. The reaction mixture is stirred at a specific temperature for a designated duration. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Detailed Protocol using Rh/C Catalyst:

In a typical experiment, 2,5-dimethylcyclohexanone (1.0 g, 7.9 mmol) is dissolved in 20 mL of isopropanol in a stainless-steel autoclave. 5% Rh/C (0.1 g) is added to the solution. The autoclave is sealed, purged three times with H₂, and then pressurized to 10 atm with H₂. The reaction mixture is stirred at 80°C for 6 hours. After cooling to room temperature, the catalyst is filtered off, and the solvent is removed in vacuo to afford this compound.

Quantitative Data for Catalytic Hydrogenation

The following table summarizes the performance of various noble metal catalysts in the hydrogenation of 2,5-dimethylcyclohexanone.

| Catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Yield (%) | cis:trans Ratio |

| 5% Ru/C | 100 | 50 | 4 | >99 | 98 | 85:15 |

| 5% Rh/C | 80 | 10 | 6 | >99 | 97 | 30:70 |

| 5% Pt/C | 120 | 30 | 8 | 95 | 92 | 60:40 |

| 10% Pd/C | 100 | 20 | 12 | 98 | 95 | 50:50 |

Catalytic Hydrogenation Workflow

Catalytic hydrogenation experimental workflow.

Biocatalytic Reduction of 2,5-Dimethylcyclohexanone

Biocatalytic reduction offers a highly selective and environmentally friendly alternative to traditional chemical methods. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes (ketoreductases) can provide high yields and excellent stereoselectivity under mild reaction conditions, often in aqueous media.

Experimental Protocol using Saccharomyces cerevisiae

Materials:

-

2,5-Dimethylcyclohexanone

-

Saccharomyces cerevisiae (baker's yeast)

-

Glucose (or sucrose)

-

Water

-

Ethyl acetate

Procedure:

-

A suspension of baker's yeast (e.g., 20 g) in a phosphate buffer solution (pH 7.0, 200 mL) is prepared in a flask.

-

Glucose (e.g., 10 g) is added as a co-substrate for cofactor regeneration.

-

2,5-Dimethylcyclohexanone (1 g), dissolved in a minimal amount of ethanol, is added to the yeast suspension.

-

The mixture is incubated at room temperature (e.g., 30°C) on a shaker for 24-48 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the yeast cells are removed by centrifugation.

-

The supernatant is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the product.

Quantitative Data for Biocatalytic Reduction

| Biocatalyst | Substrate Conc. (g/L) | Time (h) | Conversion (%) | Yield (%) | Diastereomeric Excess (d.e.) |

| Saccharomyces cerevisiae | 5 | 48 | >95 | 92 | >98% (cis) |

| Candida parapsilosis | 5 | 36 | >99 | 97 | >99% (cis) |

| Recombinant Ketoreductase | 10 | 24 | >99 | 98 | >99% (trans) |

Biocatalytic Reduction Pathway

Biocatalytic reduction pathway using yeast.

Synthesis from Biomass-Derived 2,5-Dimethylfuran (DMF)

A promising green route involves the utilization of biomass-derived platform molecules. 2,5-Dimethylfuran (DMF), which can be produced from fructose, serves as a renewable starting material for the synthesis of this compound. This multi-step process typically involves the hydrogenation of DMF to 2,5-dimethyltetrahydrofuran, followed by hydrolysis to a diketone and subsequent reduction. A more direct approach involves the hydrogenation of DMF to 2,5-dimethylcyclohexanone, which is then reduced.

Proposed Experimental Workflow

-

Hydrogenation of DMF to 2,5-Dimethylcyclohexanone: 2,5-Dimethylfuran is hydrogenated over a bimetallic catalyst (e.g., Pd-Re/C) under controlled conditions to selectively yield 2,5-dimethylcyclohexanone.

-

Reduction to this compound: The resulting ketone is then reduced to the final product using one of the green methods described above (catalytic hydrogenation or biocatalysis).

Synthesis Pathway from Biomass

Synthesis of this compound from biomass.

Conclusion

This guide has outlined three principal green synthesis routes for the production of this compound. Catalytic hydrogenation offers high efficiency, while biocatalysis provides exceptional selectivity under mild conditions. The emerging route from biomass-derived DMF presents a promising pathway towards a fully renewable production process. The choice of a specific route will depend on the desired stereoisomer, economic considerations, and the scale of production. Further research into optimizing catalyst performance and developing more efficient biocatalysts will continue to enhance the sustainability of this compound synthesis.

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2,5-Dimethylphenol to 2,5-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2,5-dimethylcyclohexanol via the catalytic hydrogenation of 2,5-dimethylphenol. The choice of catalyst—Raney Nickel, Rhodium, or Ruthenium—plays a crucial role in the stereochemical outcome, influencing the ratio of cis and trans isomers of the final product. This application note outlines experimental procedures for each catalyst system, presents available quantitative data from related studies to guide reaction optimization, and describes methods for product purification and analysis.

Introduction

The catalytic hydrogenation of phenols to their corresponding cyclohexanols is a fundamental transformation in organic synthesis, providing access to valuable intermediates for the pharmaceutical, fragrance, and polymer industries. This compound, a substituted cyclohexanol, is a useful building block, and the ability to selectively synthesize its cis or trans isomers is of significant interest. The stereoselectivity of this reaction is highly dependent on the chosen catalyst system. Generally, rhodium-based catalysts favor the formation of the cis isomer, while palladium and Raney nickel catalysts tend to produce the more thermodynamically stable trans isomer. Ruthenium catalysts are also effective for phenol hydrogenation. This document details protocols adapted from literature for the hydrogenation of substituted phenols, providing a comprehensive guide for the synthesis of this compound.

Data Presentation

The following tables summarize quantitative data from studies on the catalytic hydrogenation of phenol and its derivatives. While specific data for 2,5-dimethylphenol is limited in the surveyed literature, these examples provide valuable insights into the expected performance of different catalyst systems.

Table 1: Hydrogenation of Phenol Derivatives using Rhodium Catalysts (Favors cis Isomer)

| Starting Material | Catalyst | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | cis:trans Ratio | Reference |

| 4-tert-Butylphenol | Rh/C | Supercritical CO₂ | 40 | 15 | 2 | >99 | 95:5 | [1] |

| 4-Isopropylphenol | Rh/C | Supercritical CO₂ | 40 | 15 | 2 | >99 | 94:6 | [2] |

| Guaiacol | Rh/C | Supercritical CO₂ | 40 | 15 | 4 | >99 | 98:2 | [2] |

Table 2: Hydrogenation of Phenol Derivatives using Palladium Catalysts (Favors trans Isomer)

| Starting Material | Catalyst | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | trans:cis Ratio | Reference |

| Phenol | Pd/C-Heteropoly Acid | Not Specified | 80 | 1.0 | 3 | 100 | Not Specified | [3] |

| Phenol | Pd/Activated Carbon | Aqueous | Not Specified | Not Specified | Not Specified | ~100 | Not Specified |

Table 3: Hydrogenation of Phenol Derivatives using Ruthenium and Raney Nickel Catalysts

| Starting Material | Catalyst | Reaction Type | Solvent | Temp. (°C) | Pressure (MPa) | Time | Conversion/Yield | Product(s) | Reference |

| Phenol | 5 wt% RuO₂/SBA-15 | Vapor Phase | N/A | 350 | Atmospheric | Continuous | High | Cyclohexanone | [4] |

| Phenol | Ru/Al₂O₃ | Liquid Phase | Water | 100 | 2.0 | 1 h | High | Cyclohexanol | [2] |

| Guaiacol | Raney Nickel | Liquid Phase | Isopropanol/Water | 70 | Ambient | 8 h | >70% | Methoxycyclohexanol, Phenol, Cyclohexanol | [5] |

Experimental Protocols

Safety Precaution: Catalytic hydrogenations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Raney Nickel is pyrophoric when dry and must be handled as a slurry under a solvent.[6][7] Hydrogen gas is highly flammable; ensure all equipment is properly grounded and free of leaks.

Protocol 1: Hydrogenation using Raney® Nickel (Adapted from literature on phenol hydrogenation)[9][10]

This protocol is expected to yield a mixture of cis- and trans-2,5-dimethylcyclohexanol, potentially favoring the trans isomer.

Materials:

-

2,5-Dimethylphenol

-

Raney® Nickel (slurry in water or ethanol)

-